Tigloylgomisin P

概要

説明

準備方法

合成経路と反応条件: チロイルゴミシンPは、五味子の果実から繰り返しクロマトグラフィー分離を行うことで単離することができます。乾燥果実は室温で24時間、70%水性エタノールに浸します。 濾過後、抽出液を濃縮して粗材料を得ます。この粗材料をシリカゲル、オクタデシルシリカゲル、セファデックスLH-20でクロマトグラフィー分離します .

工業的製造方法: チロイルゴミシンPの工業的製造は、五味子の果実からの大規模抽出を伴います。プロセスには、乾燥果実をエタノールに浸し、その後濾過と濃縮を行います。 粗抽出物は次に、クロマトグラフィー技術を用いて精製し、チロイルゴミシンPを単離します .

化学反応の分析

反応の種類: チロイルゴミシンPは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です .

一般的な試薬と条件: チロイルゴミシンPの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、目的の修飾を確実にするために、制御された条件下で行われます .

生成される主要な生成物: チロイルゴミシンPの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は脱酸素化化合物を生成する可能性があります .

科学的研究の応用

作用機序

チロイルゴミシンPの作用機序には、アポトーシス誘導、細胞周期停止、MAPK、PI3K/Akt、NF-κBなどの重要なシグナル伝達経路の調節が含まれます . これらの作用は、細胞死を促進し、がん細胞の増殖を阻害することで、その抗がん作用に寄与します。 さらに、チロイルゴミシンPの抗HIV活性は、ウイルス複製を阻害する能力に起因すると考えられます .

類似化合物の比較

類似の化合物には、シサンドリン、ゴミシンA、デオキシシサンドリンなどがあります . これらの化合物は構造的に類似していますが、チロイルゴミシンPは、強力な抗HIV活性や抗がん作用など、その特定の生物活性によってユニークです .

類似化合物のリスト:- シサンドリン

- ゴミシンA

- デオキシシサンドリン

- アセチルゴミシンH

- シサンドルソンB

類似化合物との比較

Similar compounds include schisandrin, gomisin A, and deoxyschisandrin . While these compounds share structural similarities, Tigloylgomisin P is unique due to its specific biological activities, such as its potent anti-HIV and anticancer effects .

List of Similar Compounds:- Schisandrin

- Gomisin A

- Deoxyschisandrin

- Angeloyl gomisin H

- Schisanwilsonin B

生物活性

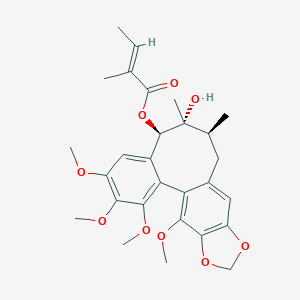

Tigloylgomisin P, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article synthesizes various research findings on the compound's biological properties, particularly focusing on its anti-inflammatory, antioxidant, and potential anticancer effects.

This compound is characterized by its unique dibenzocyclooctadiene structure, which contributes to its biological activities. The presence of hydroxyl groups in its structure enhances its potential as a proton donor, which is crucial for its antioxidant properties .

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In studies using THP1-Blue™ NF-κB cells, it was shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α at concentrations as low as 10 µM. This inhibition occurs through the suppression of the NF-κB signaling pathway, which is critical in inflammatory responses .

| Compound | Concentration (µM) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| This compound | 10 | 45 | 50 |

| Prednisolone | 2 | 60 | 70 |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its role in protecting cells from oxidative stress.

| Assay Type | This compound (TEAC) |

|---|---|

| DPPH Radical Scavenging | 0.1096 |

| ABTS Radical Scavenging | 0.0739 |

These results suggest that this compound can enhance the hepatic antioxidant system and mitigate oxidative damage .

3. Anticancer Properties

This compound's anticancer effects have been explored in various cancer cell lines. Notably, it shows promise in inducing apoptosis in hepatic carcinoma cells (HepG2). Studies indicate that at higher concentrations (160-320 µM), it significantly increases apoptotic markers while exhibiting minimal cytotoxicity at lower concentrations .

Case Studies

Case Study 1: Hepatic Carcinoma Treatment

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, with significant morphological changes observed under microscopy at higher doses.

Case Study 2: In Vivo Antidiabetic Activity

In an animal model of alloxan-induced diabetes, this compound exhibited protective effects against pancreatic damage, suggesting potential applications in diabetes management .

特性

IUPAC Name |

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-TWJXSMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69176-51-8, 82078-76-0 | |

| Record name | Tigloylgomisin P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schizandrer B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tigloylgomisin P?

A1: this compound is a dibenzocyclooctadiene lignan naturally found in the fruits and seeds of the Schisandra chinensis plant, also known as magnolia vine. [, , , , , , ] This plant has been used in traditional Chinese medicine for its various medicinal properties.

Q2: From which parts of the Schisandra plant has this compound been isolated?

A2: this compound has been successfully isolated from the fruits, seeds, stems, and leaves of various Schisandra species. [, , , , , ]

Q3: Are there other lignans found in Schisandra chinensis along with this compound?

A3: Yes, Schisandra chinensis contains a variety of other dibenzocyclooctadiene lignans such as schizandrin, gomisin A, gomisin N, gomisin J, angeloylgomisin H, deoxyschizandrin, γ-schizandrin and wuweizisu C. [, , ]

Q4: What is the relationship between the structure of dibenzocyclooctadiene lignans and their ability to reverse multidrug resistance?

A6: Studies focusing on the structure-activity relationship of dibenzocyclooctadiene lignans indicate that the R-biaryl configuration and the absence of a hydroxyl group at the C8 position might be crucial for their ability to reverse multidrug resistance. [] Further investigation is needed to solidify this understanding.

Q5: Have there been any studies investigating the anti-HIV activity of this compound?

A7: While this compound itself hasn’t been specifically studied for anti-HIV activity in the provided research, other closely related lignans from Schisandra rubriflora, such as (+/-)-Gomisin M1, have shown promising anti-HIV activity in laboratory settings. []

Q6: What analytical techniques have been used to isolate and characterize this compound?

A6: Researchers have employed various techniques for the isolation and characterization of this compound, including:

- Extraction: Petroleum ether and ethyl acetate are commonly used for extraction. []

- Chromatography: Silica gel column chromatography, preparative HPLC, and TLC are frequently used separation methods. [, , , ]

- Spectroscopy: NMR (1D and 2D), HR-ESI-MS, and ECD are common techniques for structural elucidation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。